

Isavuconazonium sulfate loading dose administration

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Compound Focus: Isavuconazonium Sulfate

CAS No.: 946075-13-4

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Recommended Dosing Regimens

The loading dose is consistent for both approved indications, invasive aspergillosis (IA) and invasive mucormycosis (IM), in adults and pediatric patients [1] [2]. Maintenance doses begin 12 to 24 hours after the final loading dose [1] [2].

Population	Route	Loading Dose Regimen	Maintenance Dose Regimen
Adults [1] [2]	IV or Oral	372 mg every 8 hours for 6 doses (48 hours total)	372 mg once daily

| **Pediatric Patients** (1 to <18 years) [2] | IV or Oral* | 10 mg/kg (max. 372 mg) every 8 hours for 6 doses | 10 mg/kg (max. 372 mg) once daily |

*Oral capsules are for patients ≥ 6 years of age and weighing ≥ 16 kg [2].

Formulation and Administration Protocols

Isavuconazonium sulfate is a prodrug available in bioequivalent intravenous (IV) and oral (PO) formulations, allowing for seamless transition between routes without an additional loading dose [3] [2].

Intravenous (IV) Administration Protocol

Key Design Feature: The IV formulation is water-soluble and does not contain cyclodextrin, eliminating the need for dose adjustment in patients with renal impairment [3] [2].

Reconstitution and Dilution [1] [2]

- **Reconstitute** each vial with 5 mL of sterile water for injection, resulting in a concentrate containing 74.5 mg/mL of **isavuconazonium sulfate**.
- **Dilute** the reconstituted solution immediately in a 250 mL bag of compatible diluent (0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP).

Infusion Procedure [1] [2]

- Administer via a peripheral or central line using an infusion set with an **in-line filter (pore size 0.2 to 1.2 micron)**.
- Infuse over a minimum of **1 hour** to reduce the risk of infusion-related reactions.
- **Flush** the IV line before and after administration with a compatible fluid.
- Do not administer with or mix with any other intravenous medications.

Stability [1]

- Use the diluted solution within 6 hours at room temperature or within 24 hours if refrigerated (2°C to 8°C).

Oral Administration Protocol

Key Design Feature: The oral formulation has 98% absolute bioavailability and can be taken with or without food, providing significant administration flexibility [3] [2].

Capsule Administration [1] [2]

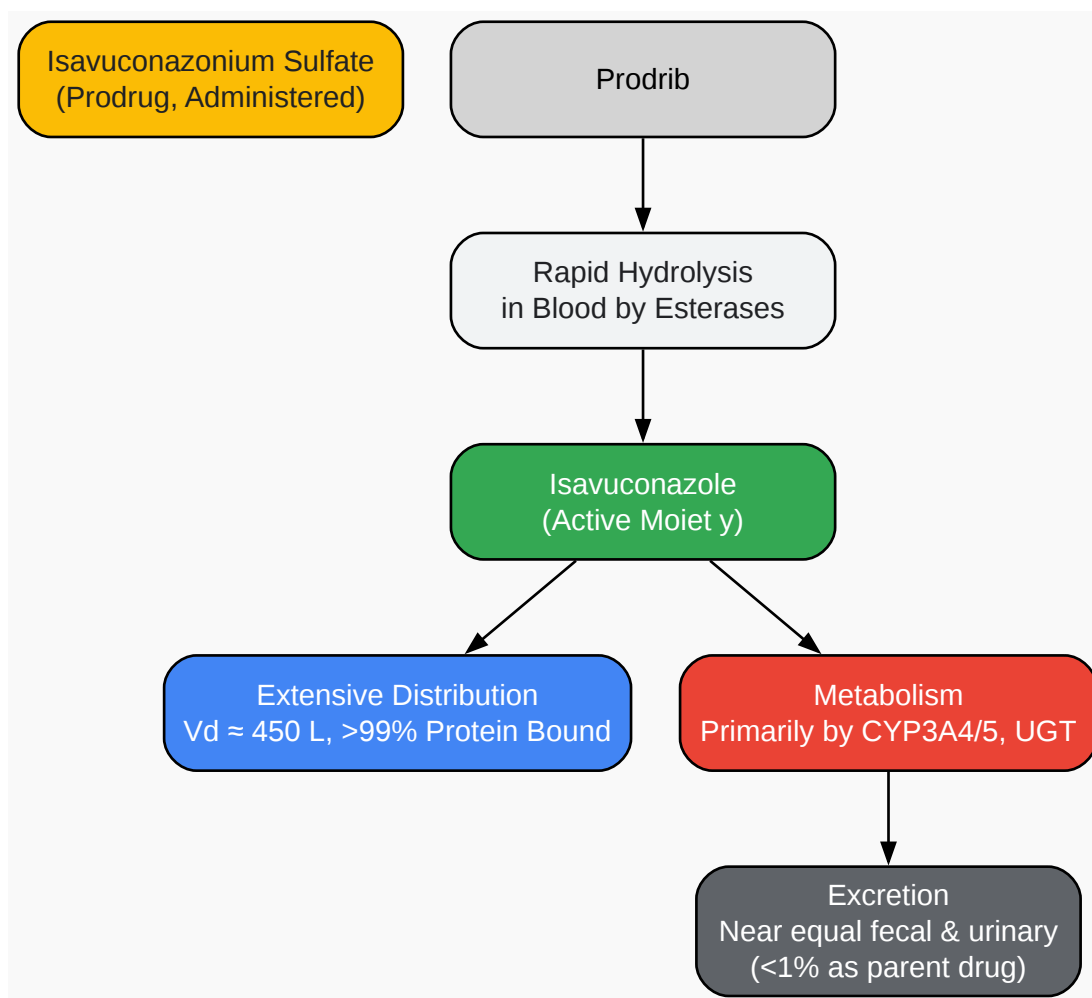
- Swallow capsules whole; do not chew, crush, dissolve, or open.

Nasogastric (NG) Tube Administration [1] [2]

- **Reconstitute** one vial as for IV administration.
- Draw up the required dose using a syringe and administer via the NG tube within 1 hour of reconstitution.
- Follow the dose with **three 5 mL rinses** of water for injection to ensure complete delivery.

Pharmacokinetic Profile and Rationale

The loading dose regimen is designed to rapidly achieve steady-state concentrations of the active antifungal, isavuconazole.



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Key PK Parameters [3] [4] [5]

- **Absorption:** Peak plasma concentration (T_{max}) occurs 2-4 hours after oral dosing.

- **Half-life:** The mean plasma half-life is approximately 130 hours, supporting once-daily maintenance dosing.
- **Clearance:** Mean clearance is 2.36 L/h, with studies showing it is about 36% lower in Asian subjects compared to Caucasians [4].
- **Elimination:** Eliminated nearly equally in feces (46.1%) and urine (45.5%), with less than 1% of the administered dose excreted renally as unchanged isavuconazole [3].

Experimental and Clinical Methodology

For researchers designing preclinical or clinical studies, the following methodologies are foundational.

Population Pharmacokinetic (PPK) Modeling

Source Data: A seminal PPK model was developed using data pooled from nine Phase 1 studies and the Phase 3 SECURE trial, comprising 421 individuals and over 6,363 drug concentration measurements [4].

Model Structure: A **two-compartment model** with a Weibull absorption function and first-order elimination best described the plasma concentration-time data [4].

Key Covariates: The final model identified that:

- **Ethnicity** was a significant covariate on clearance (36% lower in Asians).
- No clinically relevant PK differences were found between healthy subjects and patients with invasive fungal infections [3] [4].

Application: This model is used for Monte Carlo simulations to determine the probability of target attainment (PTA) against various MICs [4].

Clinical Trial Dosing Protocol (Pediatric)

Study Design: A Phase 2, open-label, multicenter study (NCT03816176) investigated isavuconazole in patients aged 1 to <18 years with invasive mold disease [6].

Dosing:

- **Loading Dose:** 10 mg/kg (max 372 mg) of **isavuconazonium sulfate** every 8 hours for 6 doses.

- **Maintenance Dose:** 10 mg/kg (max 372 mg) once daily.

Outcome: The study concluded that the 10 mg/kg dose met pre-defined exposure targets, with exposures consistent with those in adults. Simulations suggested that a 15 mg/kg dose could further improve exposures in children aged 1 to <3 years [6].

Important Safety and Compatibility Notes

- **No Routine Dose Adjustments** are required for patients with any degree of renal impairment (including ESRD on hemodialysis) or mild-to-moderate hepatic impairment (Child-Pugh Class A and B) [3] [1] [2].
- **Contraindications:** Coadministration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) is contraindicated. It is also contraindicated in patients with familial short QT syndrome [3].
- **Drug Interactions:** Isavuconazole is a moderate CYP3A4 inhibitor; closely monitor concentrations of concomitant drugs like sirolimus and tacrolimus [5].

Conclusion

The loading dose regimen for **isavuconazonium sulfate**—372 mg every 8 hours for 6 doses in adults, or weight-based for pediatrics—is a critical component for achieving rapid therapeutic levels. Its predictable pharmacokinetics, bioequivalent formulations, and well-defined administration protocols make it a robust option in antifungal therapy development.

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